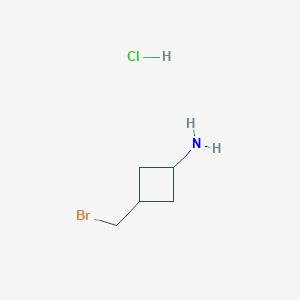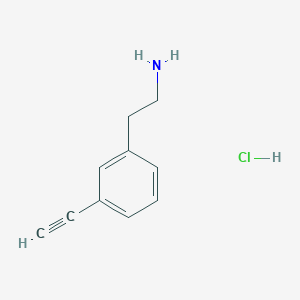
2-(3-Ethynylphenyl)ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethynylphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C10H12ClN. It is known for its unique structure, which includes an ethynyl group attached to a phenyl ring, and an amine group. This compound is often used in various scientific research applications due to its reactivity and selectivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethynylphenyl)ethan-1-aminehydrochloride typically involves the reaction of 3-ethynylbenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate 2-(3-ethynylphenyl)ethan-1-amine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2-(3-Ethynylphenyl)ethan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(3-Ethynylphenyl)ethan-1-aminehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Ethynylphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
類似化合物との比較
Similar Compounds
- 2-(3-Ethynylphenyl)ethan-1-amine
- 2-(3-Ethynylphenyl)ethan-1-aminehydrobromide
- 2-(3-Ethynylphenyl)ethan-1-aminehydroiodide
Uniqueness
2-(3-Ethynylphenyl)ethan-1-aminehydrochloride is unique due to its specific combination of an ethynyl group and an amine group, which imparts distinct reactivity and selectivity. Compared to its analogs, the hydrochloride salt form offers better solubility and stability, making it more suitable for certain applications .
特性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
2-(3-ethynylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-2-9-4-3-5-10(8-9)6-7-11;/h1,3-5,8H,6-7,11H2;1H |
InChIキー |
AJEABKQSMXYDJX-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC(=C1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)
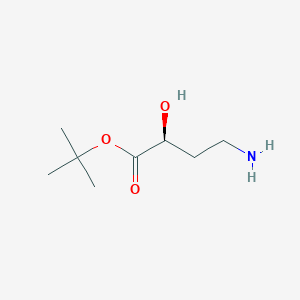
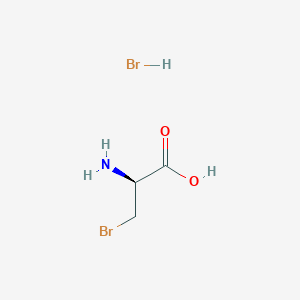


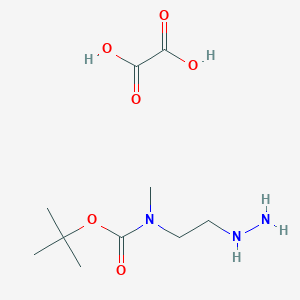
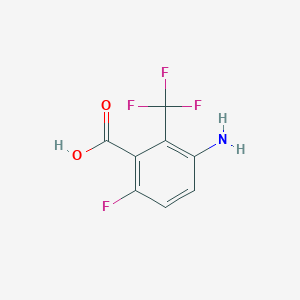
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)

